molecular formula C19H20N4O4S B10985562 ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10985562
M. Wt: 400.5 g/mol
InChI Key: XWIGHZCMODZTLS-UHFFFAOYSA-N
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Description

Ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 4-acetylamino-1H-indole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylamino group.

    Thiazole Ring Formation: The acetylated indole is reacted with a thioamide and an α-halo ester to form the thiazole ring. This step typically requires a base such as sodium hydride or potassium carbonate.

    Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and thiazole positions. Reagents like sodium methoxide or potassium tert-butoxide are common in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazoles or esters.

Scientific Research Applications

Ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features that may interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. The acetylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other compounds that contain indole or thiazole rings:

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Thiazole-4-carboxylic acid: A precursor in the synthesis of various pharmaceuticals.

    Ethyl 2-(1H-indol-3-yl)acetate:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H20N4O4S/c1-3-27-18(26)9-13-11-28-19(21-13)22-17(25)10-23-8-7-14-15(20-12(2)24)5-4-6-16(14)23/h4-8,11H,3,9-10H2,1-2H3,(H,20,24)(H,21,22,25)

InChI Key

XWIGHZCMODZTLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

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